Potency Differentiation: BI-8668 IC50 of 17 nM Versus Negative Control BI-0337 IC50 >10 µM in Ussing Chamber Assay
BI-8668 demonstrates high potency against the epithelial sodium channel (ENaC) with an IC50 of 17 nM in a Ussing chamber assay measuring Na+ transport [1]. In stark contrast, its structural analog and dedicated negative control, BI-0337, exhibits an IC50 greater than 10 µM, confirming that the observed ENaC inhibition is directly attributable to the specific molecular features of BI-8668 [1]. This represents an over 588-fold difference in potency, which is essential for differentiating true on-target ENaC inhibition from potential off-target effects in cellular assays [1].
| Evidence Dimension | ENaC inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM |
| Comparator Or Baseline | Negative Control BI-0337: IC50 >10 µM (>10,000 nM) |
| Quantified Difference | >588-fold more potent |
| Conditions | Ussing chamber assay measuring Na+ transport |
Why This Matters
This direct comparator data validates the on-target potency of BI-8668 and provides a validated negative control (BI-0337) essential for interpreting experimental results, mitigating the risk of false-positive conclusions from off-target effects.
- [1] Chemical Probes Portal. (2024). BI-8668: Inhibitor of SCNN1A, SCNN1B, SCNN1G. View Source
